molecular formula C9H7F4NO2 B1408078 Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate CAS No. 1227508-43-1

Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate

Cat. No.: B1408078
CAS No.: 1227508-43-1
M. Wt: 237.15 g/mol
InChI Key: FJPNSNAZIHLPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and physical properties, such as increased stability and lipophilicity. The presence of fluorine atoms in the compound enhances its biological activity and makes it a valuable candidate for various applications in medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of Selectfluor® for the high-yield preparation of substituted 3-fluoropyridines .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs scalable and efficient methods to ensure high yields and purity. The use of advanced fluorinating reagents and optimized reaction conditions are crucial for large-scale synthesis. The availability of fluorinated synthetic blocks and reliable fluorination technology has accelerated the development of these compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium nitrite (NaNO2), hydrofluoric acid (HF), and Selectfluor® . The reaction conditions vary depending on the desired product and the type of reaction being performed.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines .

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, leading to increased efficacy and stability . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate include other fluorinated pyridines and trifluoromethyl-containing compounds, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine atoms and the ethyl ester group enhances its lipophilicity and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-fluoro-5-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c1-2-16-8(15)5-3-7(10)14-4-6(5)9(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPNSNAZIHLPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate
Reactant of Route 2
Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate
Reactant of Route 3
Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate
Reactant of Route 6
Ethyl 2-fluoro-5-(trifluoromethyl)isonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.